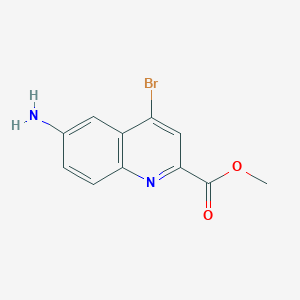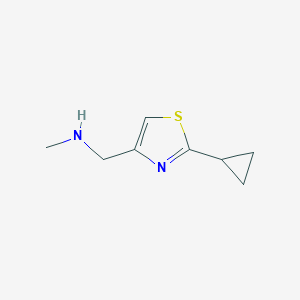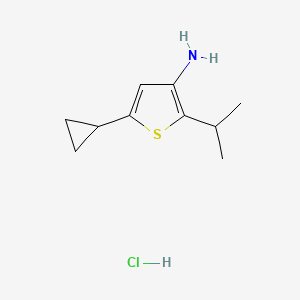![molecular formula C9H7Cl2N3O B15221450 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine](/img/structure/B15221450.png)
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is a heterocyclic organic compound that features a pyrido[3,2-d]pyrimidine core with chlorine atoms at positions 2 and 4, and an ethoxy group at position 7
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine typically involves the chlorination of a pyrido[3,2-d]pyrimidine precursor. One common method includes the reaction of 7H-pyrido[3,2-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out at elevated temperatures, around 70°C to 106°C, to facilitate the chlorination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with an amine would yield an amino derivative of the original compound .
Applications De Recherche Scientifique
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Organic Synthesis: Used as a building block for the construction of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and ethoxy group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but lacks the ethoxy group.
2,6-Dichloro-7-deazapurine: Another chlorinated pyrimidine derivative with different substitution patterns.
4,6-Dichloropyrimidine: A simpler pyrimidine derivative with chlorine atoms at positions 4 and 6.
Uniqueness
2,4-Dichloro-7-ethoxypyrido[3,2-d]pyrimidine is unique due to the presence of both chlorine atoms and an ethoxy group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable intermediate in the synthesis of more complex molecules .
Propriétés
Formule moléculaire |
C9H7Cl2N3O |
|---|---|
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
2,4-dichloro-7-ethoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C9H7Cl2N3O/c1-2-15-5-3-6-7(12-4-5)8(10)14-9(11)13-6/h3-4H,2H2,1H3 |
Clé InChI |
GQWBHXAVBPUBAH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,4R,5S)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15221373.png)







![Ethyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B15221425.png)


![2-(2-Bromopyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B15221440.png)

